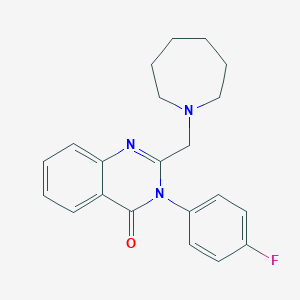![molecular formula C18H20N2O3 B289298 Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide](/img/structure/B289298.png)
Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide, also known as SM-19712, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide involves its ability to bind to the active site of HDACs, inhibiting their activity. This leads to changes in gene expression, which can have a variety of downstream effects.
Biochemical and Physiological Effects
In addition to its effects on HDACs, Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in laboratory experiments. However, one limitation is that its effects may be specific to certain cell types or tissues, which could limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research on Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide. One area of interest is its potential use in the treatment of cancer, due to its ability to inhibit HDACs. Other potential applications include the treatment of inflammatory diseases and the development of new drugs targeting specific kinases. Further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide involves several steps, starting with the reaction of furan-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-methyl-piperidine-1-carbonyl)-phenyl-amine to form the final product, Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide.
Applications De Recherche Scientifique
Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide has been studied for its potential use in a variety of therapeutic applications. One area of research has focused on its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition has been shown to have anti-cancer effects.
Propriétés
Formule moléculaire |
C18H20N2O3 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-[2-(2-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H20N2O3/c1-13-7-4-5-11-20(13)18(22)14-8-2-3-9-15(14)19-17(21)16-10-6-12-23-16/h2-3,6,8-10,12-13H,4-5,7,11H2,1H3,(H,19,21) |
Clé InChI |
FHCLWUVUPLMYKC-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
SMILES canonique |
CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)

![2-[(cyclohexylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289233.png)
![N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B289235.png)
![2-{[2-(benzoylamino)benzoyl]amino}-N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289236.png)
![ethyl 3-[(4-methoxyanilino)carbonyl]-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289237.png)